molecular formula C14H13N B12836854 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole

5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12836854
M. Wt: 195.26 g/mol
InChI Key: RPZXBQZZNCVHPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole typically involves the reaction of naphthalene derivatives with pyrrole precursors under specific conditions. One common method is the cyclization of naphthalene-1-carbaldehyde with pyrrole in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1-yl-pyrrole-2,3-dione.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Naphthalene-1-yl-pyrrole-2,3-dione.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.

    Pyrrole: A five-membered heterocyclic compound with one nitrogen atom.

    Naphthoylindole: A synthetic cannabinoid with a naphthalene moiety attached to an indole ring.

Uniqueness

5-(Naphthalen-1-yl)-3,4-dihydro-2H-pyrrole is unique due to its combination of a naphthalene ring and a pyrrole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-naphthalen-1-yl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXBQZZNCVHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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